2-Methyl-5-(methylamino)pyrazine: A Strategic Pyrazine Scaffold for Drug Discovery
2-Methyl-5-(methylamino)pyrazine: A Strategic Pyrazine Scaffold for Drug Discovery
Executive Summary
2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0), also designated as N,5-dimethylpyrazin-2-amine, represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] Unlike simple pyrazines often relegated to flavor chemistry, this specific functionalized scaffold serves as a critical "linker" or "headgroup" fragment in the synthesis of kinase inhibitors and GPCR ligands.
Its structural utility lies in the pyrazine privilege : the ability to introduce polarity and hydrogen-bonding vectors (via the ring nitrogens and the secondary amine) while maintaining a low molecular weight and favorable lipophilicity profile. This guide outlines the physicochemical profile, validated synthetic routes, and strategic application of this compound in lead optimization.
Chemical Identity & Physicochemical Profile[3][4][5][6]
The compound is an unsymmetrical pyrazine derivative. Its amphiphilic nature—possessing both a lipophilic methyl group and a polar methylamino group—makes it an ideal bioisostere for substituted pyridines or pyrimidines.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | N,5-Dimethylpyrazin-2-amine |
| Common Name | 2-Methyl-5-(methylamino)pyrazine |
| CAS Number | 590423-42-0 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| SMILES | CNc1cnc(C)cn1 |
| LogP (Predicted) | 0.65 ± 0.2 (Moderate hydrophilicity) |
| pKa (Conjugate Acid) | ~2.5 (Pyrazine N), ~10 (Amine - theoretical, but delocalized) |
| Appearance | Pale yellow to off-white solid or semi-solid |
Synthetic Manufacturing Routes
The synthesis of 2-Methyl-5-(methylamino)pyrazine is primarily achieved through Nucleophilic Aromatic Substitution (
Mechanism of Action
The 2-chloro-5-methylpyrazine precursor possesses a chlorine atom at the C2 position (relative to the methyl at C5 in the para-like orientation). The electron-withdrawing nature of the ring nitrogens facilitates the addition-elimination mechanism with methylamine.
Diagram 1: Synthetic Pathway (Graphviz)
Caption: The
Experimental Protocol: Synthesis & Purification
Objective: To synthesize 2-Methyl-5-(methylamino)pyrazine from 2-chloro-5-methylpyrazine with >95% purity.
Reagents
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2-Chloro-5-methylpyrazine (1.0 eq)
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Methylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
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Solvent: Ethanol or 1,4-Dioxane
Step-by-Step Methodology
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Charging: In a pressure-rated reaction vial (sealed tube), dissolve 2-chloro-5-methylpyrazine (10 mmol) in Ethanol (20 mL).
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Addition: Add Potassium Carbonate (15 mmol) followed by the slow addition of Methylamine solution (30 mmol).
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Note: Excess amine is used to drive the reaction to completion and prevent bis-alkylation side products, though less relevant here due to the secondary amine product being less nucleophilic.
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Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
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Work-up:
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Cool to room temperature.
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Concentrate the solvent under reduced pressure.
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Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
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Dry the organic layer over anhydrous Na₂SO₄.
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Purification: If necessary, purify via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).
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Yield: Typical yields range from 75% to 85%.
Medicinal Chemistry Applications
In drug discovery, 2-Methyl-5-(methylamino)pyrazine is utilized not just as a linker, but as a pharmacophore modulator .
Bioisosterism & Solubility
Replacing a benzene ring with a pyrazine ring significantly lowers the LogP (increasing water solubility) and reduces metabolic liability associated with cytochrome P450 oxidation of phenyl rings.
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Nitrogen Count: The two ring nitrogens act as weak Hydrogen Bond Acceptors (HBA).
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Exocyclic Amine: The -NHMe group acts as a Hydrogen Bond Donor (HBD), critical for hinge-binding in kinase inhibitors.
Structural Logic in Kinase Inhibition
Many ATP-competitive inhibitors require a "hinge binder" motif. The 2-aminopyrazine moiety mimics the adenine ring of ATP.
Diagram 2: Pharmacophore Logic (Graphviz)
Caption: Structural decomposition showing how the molecule interacts with biological targets, specifically within the ATP-binding pocket of kinases.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, pyrazine derivatives generally share common hazard profiles.
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GHS Classification:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).
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Handling Precautions:
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Always handle in a fume hood to avoid inhalation of dust/vapors.
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Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazine Derivatives. (General reference for Pyrazine chemistry).
- Google Patents. (2013). Substituted pyrrolo[2,3-d]pyrimidines (US20130338094A1). (Demonstrates usage of aminopyrazines in kinase inhibitor synthesis).
